molecular formula C8H4BrFO3S B13478971 3-Bromo-5-ethynylphenyl sulfurofluoridate

3-Bromo-5-ethynylphenyl sulfurofluoridate

Cat. No.: B13478971
M. Wt: 279.08 g/mol
InChI Key: ZUVDZEIFFAOKRJ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylphenyl sulfurofluoridate is a chemical compound with the molecular formula C8H4BrFO3S It is a member of the sulfonyl fluorides family, which are known for their unique reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynylphenyl sulfurofluoridate typically involves the reaction of 3-bromo-5-ethynylphenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylphenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-ethynylphenyl sulfurofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylphenyl sulfurofluoridate involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent bonds. This reactivity makes it a valuable tool in chemical biology for the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethynylphenyl sulfonate
  • 3-Bromo-5-ethynylphenyl sulfonamide
  • 3-Bromo-5-ethynylphenyl sulfonyl chloride

Uniqueness

Compared to similar compounds, 3-Bromo-5-ethynylphenyl sulfurofluoridate is unique due to its sulfonyl fluoride group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the development of biochemical probes and enzyme inhibitors .

Properties

Molecular Formula

C8H4BrFO3S

Molecular Weight

279.08 g/mol

IUPAC Name

1-bromo-3-ethynyl-5-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H4BrFO3S/c1-2-6-3-7(9)5-8(4-6)13-14(10,11)12/h1,3-5H

InChI Key

ZUVDZEIFFAOKRJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)Br)OS(=O)(=O)F

Origin of Product

United States

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